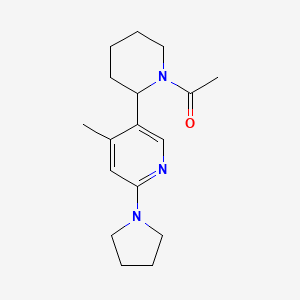

1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15856115

Molecular Formula: C17H25N3O

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25N3O |

|---|---|

| Molecular Weight | 287.4 g/mol |

| IUPAC Name | 1-[2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C17H25N3O/c1-13-11-17(19-8-5-6-9-19)18-12-15(13)16-7-3-4-10-20(16)14(2)21/h11-12,16H,3-10H2,1-2H3 |

| Standard InChI Key | KMGJRHHPMQDICT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C2CCCCN2C(=O)C)N3CCCC3 |

Introduction

1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that incorporates both pyridine and piperidine rings, linked through a pyrrolidine moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multi-step reactions, including nucleophilic substitutions and condensations. For example, the preparation of related compounds might involve the use of solvents like N-methylpyrrolidone (NMP) and bases such as triethylamine (TEA) to facilitate reactions between halogenated precursors and amines .

Biological Activity and Applications

While specific biological activities of 1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone are not detailed in the available literature, compounds with similar structures are often explored for their potential in therapeutic applications. These may include roles in neurological disorders or as part of broader medicinal chemistry research.

| Potential Application | Description |

|---|---|

| Therapeutic Use | May be explored for neurological or other therapeutic applications based on structural similarities to known bioactive compounds. |

| Research Tool | Useful in studying interactions with biological targets or as a scaffold for further chemical modification. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume